N-Methyl-1-naphthalenecarboxamide
Overview
Description
N-Methyl-1-naphthalenecarboxamide, also known as MNMC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MNMC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Scientific Research Applications
Intramolecular Reactions and Derivative Formation
N-Methyl-N-2-propynyl-1-naphthalenecarboxamide undergoes intramolecular Diels-Alder reactions to yield specific lactams. These lactams are important in derivative formation and have applications in creating compounds with specific stereochemical properties, similar to morphine derivatives (Ciganek, Wuonola, & Harlow, 1994).
Fluorescent Chemosensors for Metal Ions
N-ethyl-1-naphthalenecarboxamide and its derivatives exhibit significant changes in fluorescence spectra upon the addition of certain metal ions. This quality makes them suitable for use as fluorescent chemosensors in detecting and analyzing metal ions, which can have wide-ranging applications in chemical sensing and environmental monitoring (Kawakami et al., 2002).
Polymer Synthesis
Condensation polymerization of derivatives of N-Methyl-1-naphthalenecarboxamide leads to the creation of poly(naphthalenecarboxamide)s with low polydispersity. This process is important in the synthesis of polymers with defined molecular weights, which have applications in materials science and engineering (Mikami et al., 2011).
Supramolecular Chemistry and Medicinal Applications
Naphthalene diimides, a category that includes N-Methyl-1-naphthalenecarboxamide derivatives, are significant in supramolecular chemistry, sensors, and medicinal applications. They are used in molecular switching devices, ion-channels, catalysis, and potentially in DNA intercalation for medicinal applications (Kobaisi et al., 2016).
Antibacterial Agents
Synthesized derivatives of N-Methyl-1-naphthalenecarboxamide, such as specific sulfonamides, demonstrate potent antibacterial properties. This highlights their potential use in developing new antibacterial drugs and treatments (Abbasi et al., 2015).
Nucleophile-Electrophile Interaction Studies
Studies involving derivatives of N-Methyl-1-naphthalenecarboxamide contribute to the understanding of nucleophile-electrophile interactions in organic chemistry. This research is foundational for the development of new synthetic methodologies and chemical compounds (Schweizer et al., 1978).
Telomere Targeting in Cancer Therapy
Naphthalene diimide derivatives, related to N-Methyl-1-naphthalenecarboxamide, are explored as telomere targeting agents in cancer therapy. Their ability to stabilize human telomeric DNA and inhibit cancer cell growth marks their potential in developing new cancer treatments (Micco et al., 2013).
properties
IUPAC Name |
N-methylnaphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDKAODVKCSVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187608 | |
Record name | N-Methyl-1-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-naphthalenecarboxamide | |
CAS RN |
3400-33-7 | |
Record name | N-Methyl-1-naphthalenecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-naphthamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-1-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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